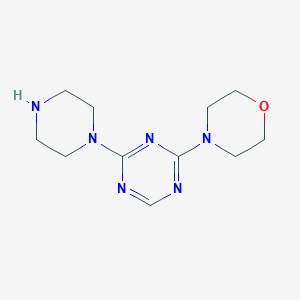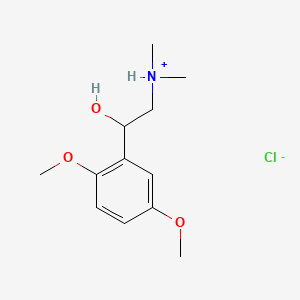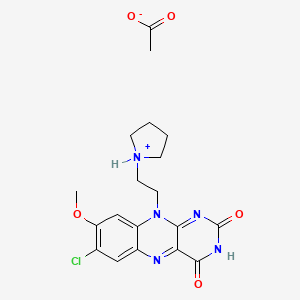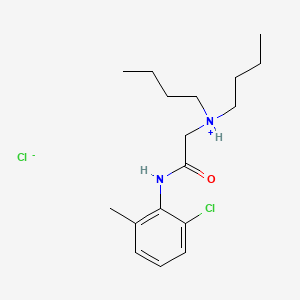![molecular formula C10H24O3S3Sn B13778347 Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris- CAS No. 70729-71-4](/img/structure/B13778347.png)
Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- is a complex organotin compound It is characterized by the presence of a butylstannylidyne group bonded to three thioether groups, each connected to an ethanol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- typically involves the reaction of butylstannylidyne with ethanol and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ethanol groups can be substituted with other alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- involves its interaction with molecular targets through its thioether and ethanol groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’,2’'-[(methylstannylidyne)tris(thio)]tris-
- Ethanol, 2,2’,2’'-[(ethylstannylidyne)tris(thio)]tris-
- Ethanol, 2,2’,2’'-[(propylstannylidyne)tris(thio)]tris-
Uniqueness
Ethanol, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris- is unique due to the presence of the butylstannylidyne group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These properties include differences in reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
70729-71-4 |
|---|---|
Molekularformel |
C10H24O3S3Sn |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
2-[butyl-bis(2-hydroxyethylsulfanyl)stannyl]sulfanylethanol |
InChI |
InChI=1S/C4H9.3C2H6OS.Sn/c1-3-4-2;3*3-1-2-4;/h1,3-4H2,2H3;3*3-4H,1-2H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
UZMMIZJMWXQBIK-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[Sn](SCCO)(SCCO)SCCO |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)


![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)



